Dhaq diacetate

Übersicht

Beschreibung

Diacetat von 1,2-Dihydroxyanthrachinon, auch bekannt als Dihydroxyanthrachinondiacetat, ist ein Derivat von Anthrachinon. Es ist eine Verbindung, die aufgrund ihrer einzigartigen chemischen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Aufmerksamkeit erlangt hat. Die Verbindung zeichnet sich durch das Vorhandensein von zwei Hydroxylgruppen und zwei Acetylgruppen aus, die an den Anthrachinon-Kern gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Diacetat von 1,2-Dihydroxyanthrachinon kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Acetylierung von Dihydroxyanthrachinon mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei die Temperatur auf etwa 50-60 °C gehalten wird. Das Produkt wird dann durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von Diacetat von 1,2-Dihydroxyanthrachinon einen kontinuierlichen Fluss-Prozess umfassen, bei dem Dihydroxyanthrachinon mit Essigsäureanhydrid in einem Lösungsmittel wie Dichlormethan umgesetzt wird. Das Reaktionsgemisch wird dann einer Reihe von Reinigungsschritten unterzogen, einschließlich Filtration und Destillation, um das Endprodukt mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Diacetat von 1,2-Dihydroxyanthrachinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone zu bilden, die wichtige Zwischenprodukte in der organischen Synthese sind.

Reduktion: Die Verbindung kann reduziert werden, um Hydrochinone zu bilden, die Anwendungen in der Farbstoff- und Pigmentindustrie haben.

Substitution: Diacetat von 1,2-Dihydroxyanthrachinon kann nukleophile Substitutionsreaktionen eingehen, bei denen die Acetylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Natriummethoxid oder Kaliumhydroxid können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinone, Hydrochinone und substituierte Anthrachinonderivate, die in verschiedenen industriellen Prozessen Anwendung finden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dhaq diacetate can be synthesized through several methods. One common approach involves the acetylation of dihydroxyanthraquinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where dihydroxyanthraquinone is reacted with acetic anhydride in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including filtration and distillation, to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dhaq diacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: The compound can be reduced to form hydroquinones, which have applications in dye and pigment industries.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives, which have applications in different industrial processes.

Wissenschaftliche Forschungsanwendungen

Diacetat von 1,2-Dihydroxyanthrachinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Mechanismus, durch den Diacetat von 1,2-Dihydroxyanthrachinon seine Wirkungen entfaltet, variiert je nach Anwendung. In Redox-Flussbatterien unterliegt die Verbindung reversiblen Redoxreaktionen, bei denen sie zwischen oxidiertem und reduziertem Zustand wechselt und so Energie speichert und freisetzt . In biologischen Systemen kann Diacetat von 1,2-Dihydroxyanthrachinon mit DNA intercalieren, den Replikationsprozess stören und zum Zelltod führen, ein Mechanismus, der für seine Antikrebs-Eigenschaften untersucht wird .

Wirkmechanismus

The mechanism by which Dhaq diacetate exerts its effects varies depending on its application. In redox flow batteries, the compound undergoes reversible redox reactions, where it alternates between oxidized and reduced states, thereby storing and releasing energy . In biological systems, this compound can intercalate with DNA, disrupting the replication process and leading to cell death, which is a mechanism explored for its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dihydroxyanthrachinon: Die Stammverbindung von Diacetat von 1,2-Dihydroxyanthrachinon, die in ähnlichen Anwendungen verwendet wird, aber die Acetylgruppen fehlen.

Anthrachinon: Eine einfachere Struktur mit breiten Anwendungen in der Farbstoff- und Pigmentindustrie.

Hydroxyanthrachinon: Ähnlich wie Diacetat von 1,2-Dihydroxyanthrachinon, jedoch mit weniger Hydroxylgruppen.

Einzigartigkeit

Diacetat von 1,2-Dihydroxyanthrachinon ist einzigartig aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Acetylgruppen, die seine Löslichkeit und Reaktivität im Vergleich zu seiner Stammverbindung, Dihydroxyanthrachinon, verbessern. Dies macht es vielseitiger in verschiedenen chemischen Reaktionen und Anwendungen, insbesondere im Bereich der Energiespeicherung und der biologischen Forschung.

Biologische Aktivität

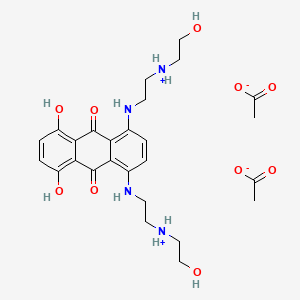

Dhaq diacetate, chemically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethyl)anthraquinone diacetate, is a compound belonging to the anthraquinone class. This compound has garnered attention for its significant biological activities, particularly in the fields of cancer research and oxidative stress modulation. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

This compound is characterized by two acetyl groups that enhance its solubility and reactivity. The synthesis typically involves the acetylation of 1,4-dihydroxy-5,8-bis(2-hydroxyethyl)anthraquinone using acetic anhydride or acetyl chloride under controlled conditions. This process can be optimized through continuous flow methods to improve yield and purity.

Inhibition of Topoisomerase II and Protein Kinase C

This compound exhibits potent inhibitory effects on topoisomerase II and protein kinase C (PKC). These activities are crucial for its potential therapeutic applications in cancer treatment:

- Topoisomerase II Inhibition : Topoisomerase II is essential for DNA replication and cell division. Inhibitors like this compound can interfere with these processes, leading to apoptosis in cancer cells.

- PKC Inhibition : this compound shows an IC50 value of approximately 8.5 μM against PKC, indicating its potential to modulate signaling pathways involved in cell proliferation and survival .

This compound's biological activity can be attributed to several mechanisms:

- Oxidative Stress Modulation : Research indicates that this compound can influence oxidative stress responses in cells. By modulating enzyme activity involved in oxidative damage pathways, it may protect against cellular injury and promote cell survival under stress conditions.

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, including B-chronic lymphocytic leukemia cells. This effect is mediated through DNA fragmentation and the activation of apoptotic pathways .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other anthraquinones, which also exhibit biological activities. The following table summarizes some comparable compounds:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 1,4-Dihydroxyanthraquinone | Hydroxyanthraquinone | Acts as a reducing agent; involved in dye production |

| Mitoxantrone | Anthraquinone derivative | Potent anticancer agent; inhibits topoisomerase II |

| Fluorescein diacetate | Fluorescent dye | Utilized in biological imaging; cell viability assays |

Uniqueness of this compound : Unlike many other anthraquinones, this compound's dual acetylation enhances its solubility and reactivity. Its specific inhibition profile against topoisomerase II distinguishes it from compounds like mitoxantrone, which have broader activity but also more side effects.

Case Studies and Research Findings

Research on this compound has focused on its interactions with biological macromolecules. Notable findings include:

- Cell Viability Studies : In vitro studies have demonstrated that this compound significantly reduces viability in various cancer cell lines through the induction of apoptosis.

- Oxidative Stress Response : Studies indicate that this compound modulates the activity of enzymes involved in oxidative stress pathways, potentially offering protective effects against oxidative damage.

Eigenschaften

CAS-Nummer |

70711-41-0 |

|---|---|

Molekularformel |

C26H36N4O10 |

Molekulargewicht |

564.6 g/mol |

IUPAC-Name |

2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium;diacetate |

InChI |

InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |

InChI-Schlüssel |

ZWCKUVMZBKQQRG-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |

Verwandte CAS-Nummern |

65271-80-9 (Parent) |

Synonyme |

Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.